FP Receptor Functional Agonist Potency (EC50) in Phosphoinositide Turnover Assay: Cloprostenol vs. Fluprostenol vs. PGF2α
In the A7r5 rat vascular smooth muscle cell phosphoinositide (PI) turnover assay, cloprostenol was identified as the most potent prostaglandin tested, with an EC50 of 0.84 ± 0.06 nM, and behaved as a full agonist [1]. In the same assay system, fluprostenol produced an EC50 of 4.45 ± 0.19 nM (approximately 5.3-fold less potent than cloprostenol), and the natural ligand PGF2α yielded an EC50 of 30.9 ± 2.82 nM (approximately 37-fold less potent than cloprostenol) [1]. The rank order of FP receptor functional potency in this well-validated system was: cloprostenol > 16-phenoxy PGF2α > 17-phenyl PGF2α > fluprostenol > PGF2α > PhXA85 [1]. This functional potency hierarchy is corroborated by radioligand binding data from human ocular FP receptors, where cloprostenol exhibited a Ki of 13–37 nM versus fluprostenol Ki of 56–98 nM in postmortem human eye sections [2].
| Evidence Dimension | FP receptor functional agonist potency (EC50) in PI turnover assay |
|---|---|
| Target Compound Data | Cloprostenol EC50 = 0.84 ± 0.06 nM (n = 34) |
| Comparator Or Baseline | Fluprostenol EC50 = 4.45 ± 0.19 nM; PGF2α EC50 = 30.9 ± 2.82 nM |
| Quantified Difference | Cloprostenol is ~5.3× more potent than fluprostenol and ~37× more potent than natural PGF2α at FP receptor in this functional assay |
| Conditions | A7r5 rat aorta smooth muscle cell line; phosphoinositide (PI) turnover assay at 37°C; cloprostenol was a full agonist (efficacy ≥85% reference) |
Why This Matters
Functional potency at the target receptor is directly correlated with in vivo luteolytic efficacy, meaning that cloprostenol achieves comparable or superior luteolysis at substantially lower molar doses than fluprostenol or dinoprost.
- [1] Griffin BW, Williams GW, Crider JY, Sharif NA. Pharmacological characterization of an FP prostaglandin receptor on rat vascular smooth muscle cells (A7r5) coupled to phosphoinositide turnover and intracellular calcium mobilization. J Pharmacol Exp Ther. 1998;286(1):411-418. PMID: 9655886. View Source
- [2] Davis TL, Sharif NA. Quantitative autoradiographic visualization and pharmacology of FP-prostaglandin receptors in human eyes using the novel phosphor-imaging technology. J Ocul Pharmacol Ther. 1999;15(4):323-336. PMID: 10463871. View Source
